molecular formula C36H58N2O2 B12567546 (E)-Bis[4-(dodecyloxy)phenyl]diazene CAS No. 197161-35-6

(E)-Bis[4-(dodecyloxy)phenyl]diazene

Cat. No.: B12567546
CAS No.: 197161-35-6
M. Wt: 550.9 g/mol
InChI Key: OINOLJCPKVYCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Bis[4-(dodecyloxy)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dodecyloxy groups and connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis[4-(dodecyloxy)phenyl]diazene typically involves the following steps:

    Formation of the dodecyloxyphenyl intermediate: This step involves the alkylation of 4-hydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate to form 4-(dodecyloxy)phenyl.

    Diazotization and coupling: The 4-(dodecyloxy)phenyl intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-(dodecyloxy)phenyl to form the diazene linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis[4-(dodecyloxy)phenyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-Bis[4-(dodecyloxy)phenyl]diazene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological systems due to its structural similarity to certain biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-Bis[4-(dodecyloxy)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and phenyl rings. The compound can participate in electron transfer processes and form stable radicals, which are crucial for its applications in organic electronics. The dodecyloxy groups enhance its solubility and processability in various solvents.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(octyloxy)phenyl]diazene: Similar structure with shorter alkyl chains.

    Bis[4-(decyloxy)phenyl]diazene: Similar structure with decyloxy groups instead of dodecyloxy.

    Bis[4-(hexadecyloxy)phenyl]diazene: Similar structure with longer alkyl chains.

Uniqueness

(E)-Bis[4-(dodecyloxy)phenyl]diazene is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in organic electronics where both properties are crucial.

Properties

IUPAC Name

bis(4-dodecoxyphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N2O2/c1-3-5-7-9-11-13-15-17-19-21-31-39-35-27-23-33(24-28-35)37-38-34-25-29-36(30-26-34)40-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINOLJCPKVYCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559107
Record name (E)-Bis[4-(dodecyloxy)phenyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197161-35-6
Record name (E)-Bis[4-(dodecyloxy)phenyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.